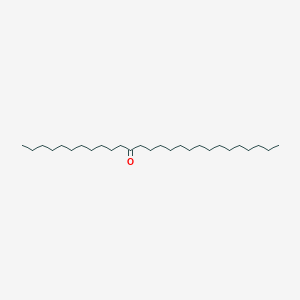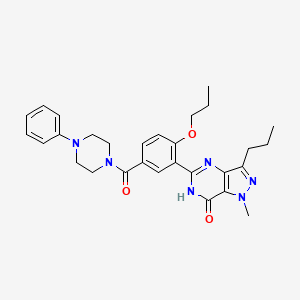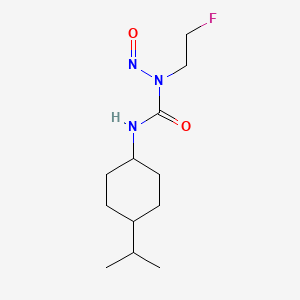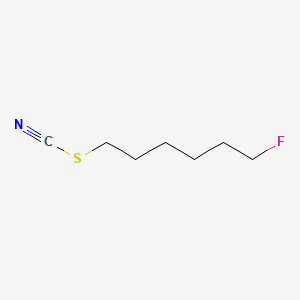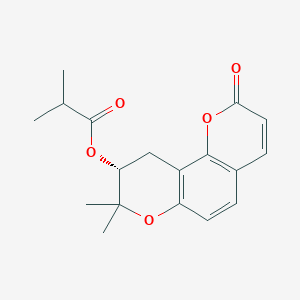
Tetrafluorophenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluorophenylphosphorane is a chemical compound with the molecular formula C6H5F4P. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a phenyl group attached to a phosphorane core, with four fluorine atoms substituting the hydrogen atoms on the phenyl ring. The presence of fluorine atoms imparts significant stability and reactivity to the compound, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrafluorophenylphosphorane can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with a fluorinating agent such as sulfur tetrafluoride (SF4) or xenon difluoride (XeF2). The reaction typically takes place under controlled conditions, often at low temperatures, to ensure the selective substitution of hydrogen atoms with fluorine atoms on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorinating agents and optimized reaction conditions ensures the efficient production of this compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrafluorophenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphorane core can undergo oxidation or reduction, leading to the formation of different phosphorus-containing species.
Coupling Reactions: this compound can participate in coupling reactions with other aromatic compounds, forming complex molecular structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Fluorinating Agents: Such as sulfur tetrafluoride (SF4) and xenon difluoride (XeF2).
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated aromatic compounds, while oxidation and reduction reactions can produce different phosphorus-containing species.
Applications De Recherche Scientifique
Tetrafluorophenylphosphorane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds. Its stability and reactivity make it a valuable tool for chemists working on complex molecular structures.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through fluorination. This modification can enhance the stability and activity of these biomolecules.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry: this compound is used in the production of advanced materials, including fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance and durability, making them suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tetrafluorophenylphosphorane involves its ability to interact with various molecular targets through its fluorine atoms and phosphorane core. The fluorine atoms can form strong bonds with other elements, such as carbon and hydrogen, leading to the formation of stable molecular structures. The phosphorane core can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions. These interactions and transformations enable this compound to exert its effects in different scientific and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tetrafluorophenylphosphorane include:
Pentafluorophenylphosphorane: Similar in structure but with five fluorine atoms on the phenyl ring.
Trifluorophenylphosphorane: Contains three fluorine atoms on the phenyl ring.
Hexafluorobenzene: A fully fluorinated benzene ring without the phosphorane core.
Uniqueness
This compound is unique due to its specific combination of a phenyl ring with four fluorine atoms and a phosphorane core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various applications. The presence of fluorine atoms also contributes to its ability to form strong bonds with other elements, further enhancing its utility in synthetic chemistry and material science.
Propriétés
Numéro CAS |
666-23-9 |
|---|---|
Formule moléculaire |
C6H5F4P |
Poids moléculaire |
184.07 g/mol |
Nom IUPAC |
tetrafluoro(phenyl)-λ5-phosphane |
InChI |
InChI=1S/C6H5F4P/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
XIRDWFIDMQZDEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


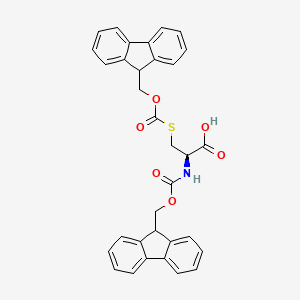
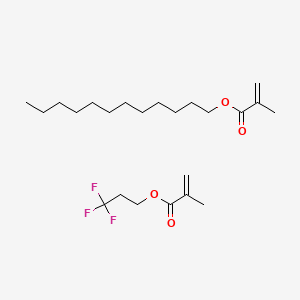
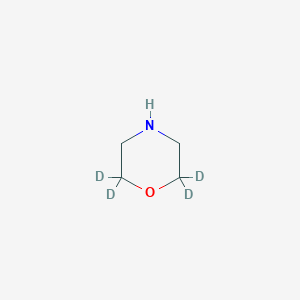
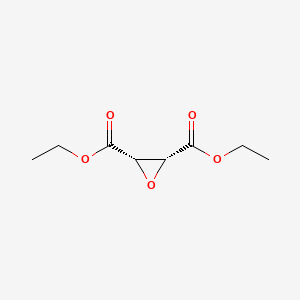
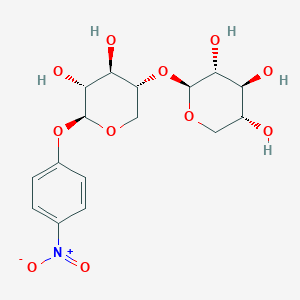

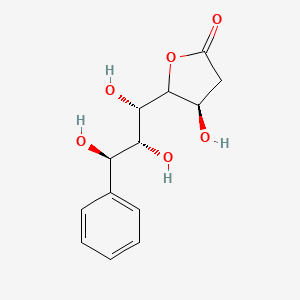
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
